2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Overview
Description
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H18FN3O2 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Drug Scaffolds
Compounds structurally related to 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid have been investigated for their enantioselective synthesis methods, offering pathways to potentially useful drug scaffolds. For instance, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which share a similar diazepine core, have been synthesized from amino acids and shown to undergo ring contraction with high enantioselectivity, providing efficient access to quinolone-2,4-diones, a valuable drug scaffold (Antolak et al., 2014).
Synthesis of Substituted Dibenzodiazepinones
The synthesis of substituted dibenzodiazepinones and pyridobenzodiazepinones has been explored, highlighting the versatility of benzoic acid derivatives in producing complex heterocyclic compounds. These syntheses involve the reaction between phenylenediamine and substituted benzoic acids, leading to compounds with potential pharmacological activities (Cohen et al., 1998).
Metabolism and Physicochemical Properties
Research on substituted benzoic acids, including fluoro derivatives, has provided insights into the metabolism and physicochemical properties of these compounds. Understanding the metabolism pathways, such as glucuronidation or glycine conjugation, and physicochemical properties can inform the development of new drugs with improved pharmacokinetic profiles (Ghauri et al., 1992).
Solid-Phase Synthesis of Benzodiazepinones
The solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones demonstrates the application of benzoic acid derivatives in generating libraries of benzodiazepine analogs, which are important in medicinal chemistry for their therapeutic properties. This method showcases the utility of such compounds in facilitating the rapid synthesis of diverse benzodiazepine derivatives (Fülöpová et al., 2012).
Characterization and Pharmacology of GABAA Receptors
The characterization of human gamma-aminobutyric acidA (GABAA) receptor subtypes with different benzodiazepine pharmacologies provides a foundation for the development of selective anxiolytic, sedative, and anticonvulsant medications. Compounds with specific affinities for various GABAA receptor subtypes can lead to the creation of drugs with tailored therapeutic profiles, reducing side effects associated with broad-spectrum benzodiazepines (Hadingham et al., 1996).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets via electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit inhibitory activity against various viruses .
Properties
IUPAC Name |
2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRMJNLOBUQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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